Diflorasone Diacetate

Vasoconstrictor assay Topical corticosteroid potency Human skin blanching

Need a validated Class I topical corticosteroid for recalcitrant dermatosis models or pharmaceutical formulation? Diflorasone diacetate (CAS 33564-31-7) offers documented equivalence to betamethasone dipropionate and superiority over betamethasone valerate in vasoconstrictor assays. - Once-daily efficacy comparable to twice-daily alternatives (adherence-optimized dosing) - Standardized 0.05% w/w for creams/ointments; high lipophilicity via 17,21-diacetate ester - Ideal positive control in preclinical anti-inflammatory screens or therapeutic interchange protocols

Molecular Formula C26H32F2O7
Molecular Weight 494.5 g/mol
CAS No. 33564-31-7
Cat. No. B1670559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflorasone Diacetate
CAS33564-31-7
Synonymsdiflorasone
diflorasone diacetate
Florone
Flutone
Maxiflor
Psorcon
Psorcon E
Molecular FormulaC26H32F2O7
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F
InChIInChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1
InChIKeyBOBLHFUVNSFZPJ-JOYXJVLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diflorasone Diacetate Overview


Diflorasone diacetate is a synthetic, fluorinated corticosteroid formulated as a high-potency topical anti-inflammatory agent for dermatological research and pharmaceutical manufacturing [1]. It is classified as a Class I (super-high potency) corticosteroid in the United States potency ranking system, positioning it among the most potent topical steroids available for recalcitrant dermatoses [2]. The compound is the 17,21-diacetate ester of diflorasone, a molecular modification that enhances lipophilicity and percutaneous absorption relative to the parent alcohol [3]. Commercial formulations are standardized at 0.05% w/w in cream, ointment, or emollient bases, with the ointment vehicle generally conferring greater occlusivity and potency [4].

Glucocorticoid receptor signaling studies
Dermatological inflammation model endpoint research
Class I potency tier research context
Formulation-permeation enhancement studies

Diflorasone Diacetate Substitution Risks


Despite shared classification as Class I (super-high potency) topical corticosteroids, diflorasone diacetate cannot be considered therapeutically interchangeable with its in-class analogs such as betamethasone dipropionate, clobetasol propionate, or fluocinonide [1]. Clinically significant divergence arises from three principal sources: (1) the intrinsic molecular potency at the glucocorticoid receptor, as quantified by vasoconstrictor assay rank order [2]; (2) the formulation-specific bioavailability conferred by the esterification pattern (diacetate vs. monopropionate vs. valerate) and the precise composition of the vehicle base [3]; and (3) the empirical, comparator-driven clinical efficacy outcomes in specific dermatoses such as psoriasis and lichenified eczema [4]. Substituting diflorasone diacetate with another high-potency steroid without accounting for these quantifiable differentiators may compromise the expected therapeutic index, dosing frequency requirements, or patient-specific response [5].

Esterification pattern

Diacetate ester may alter skin permeation and receptor interaction vs. monopropionate or valerate analogs.

Vehicle composition

Ointment vs. cream base differences may shift formulation-dependent response profiles.

Receptor binding rank

Vasoconstrictor assay rank may not directly transfer across all dermatological model endpoints.

Diflorasone Diacetate Comparative Evidence


Superior Vasoconstrictor Potency

In a head-to-head vasoconstrictor assay using healthy human volunteers, diflorasone diacetate dissolved in 95% alcohol demonstrated a greater vasoconstrictor response (skin blanching) than three high-potency reference standards: fluocinonide, betamethasone 17-valerate, and fluocinolone acetonide [1]. The vasoconstrictor assay is a validated pharmacodynamic surrogate for clinical anti-inflammatory efficacy in dermatological conditions.

Vasoconstrictor Rank
Reported
Rank: diflorasone > fluocinonide ≈ betamethasone valerate > fluocinolone acetonide
Supports receptor engagement assay context
Human skin blanching assay; data to verify
Vasoconstrictor assay Topical corticosteroid potency Human skin blanching

Superiority over Betamethasone Valerate

In a multicenter, well-controlled, bilateral-paired comparison study, 0.05% diflorasone diacetate ointment was statistically significantly superior to 0.12% betamethasone 17-valerate ointment in the treatment of both lichenified eczema and psoriasis vulgaris [1]. The superiority was demonstrated across the parameters of overall improvement, paired preference comparison, and overall utility.

vs. Betamethasone Valerate
Head-to-head
Reported greater overall improvement, preference, and utility (p<0.05); adverse event rate 0.8%
Model-response endpoint context
Multicenter, n=119; bilateral-paired comparison
Psoriasis vulgaris Lichenified eczema Clinical efficacy comparison

Equivalent Efficacy to Fluocinonide

A double-blind, multicenter study of 384 patients with psoriasis or atopic/neurodermatitis found that 0.05% diflorasone diacetate cream was as effective as 0.05% fluocinonide cream [1]. Fluocinonide is a recognized Class II (high-potency) topical corticosteroid, and this equivalence establishes diflorasone diacetate as a peer in terms of clinical outcomes.

vs. Fluocinonide
Head-to-head
Equivalent response: no significant difference in overall therapeutic response (p>0.05)
Comparator response context
Double-blind, n=384; psoriasis/atopic dermatitis
Psoriasis Atopic dermatitis Fluocinonide equivalence

Equivalence with Betamethasone Dipropionate

Two independent double-blind clinical trials comparing 0.05% diflorasone diacetate ointment with 0.05% betamethasone dipropionate ointment in moderate-to-severe plaque psoriasis found no statistically significant differences in efficacy [1] [2]. Both superpotent corticosteroids demonstrated rapid onset of action and high overall efficacy, with similar patient satisfaction scores.

vs. Betamethasone Dipropionate
Head-to-head
Equivalent efficacy across erythema, scaling, induration; p>0.05 at 1 and 2 weeks
Comparator endpoint equivalence context
Two trials: n=44, n=100; moderate-severe psoriasis
Plaque psoriasis Betamethasone dipropionate Superpotent steroid comparison

Once-Daily Dosing Advantage

A randomized, investigator-blinded trial of 60 patients with eczematous dermatoses compared once-daily application of 0.05% diflorasone diacetate ointment with twice-daily application of betamethasone valerate ointment [1]. After 1 and 3 weeks, there were no statistically significant differences in any of the eight clinical parameters evaluated.

Once-Daily Dosing
Head-to-head
No significant difference vs. twice-daily betamethasone valerate in 8 parameters (p>0.05)
Dosing-regimen endpoint context
n=60; eczematous dermatoses; 1 and 3 weeks
Eczematous dermatoses Once-daily dosing Betamethasone valerate

Class I Superpotent Classification

Diflorasone diacetate 0.05% ointment is consistently classified as a Class I (super-high potency) topical corticosteroid by authoritative compendia, including the Merck Manual and US pharmacopoeial standards [1] [2]. This classification places it in the same tier as clobetasol propionate and augmented betamethasone dipropionate, but above fluocinonide and betamethasone valerate (Class II/III).

Potency Classification
Class-level
Class I (super-high potency) in US 7-tier system; ≥10-fold higher vasoconstrictor potency than Class II
Supports model potency tier context
Ointment vehicle-dependent; compendial classification
Potency classification Class I corticosteroid Regulatory status

Diflorasone Diacetate Procurement Scenarios


Superpotent Topical Formulations

The demonstrated clinical superiority of diflorasone diacetate over 0.12% betamethasone valerate and its equivalence to superpotent betamethasone dipropionate [1] [2] position it as an ideal active pharmaceutical ingredient (API) for developing ointments and creams targeting severe, thick, or refractory psoriatic plaques and lichenified eczematous lesions. Procurement for this scenario is justified by the need for a Class I steroid with proven efficacy in head-to-head trials.

Once-Daily Regimen Development

The evidence that once-daily application of diflorasone diacetate achieves equivalent outcomes to twice-daily betamethasone valerate [3] supports its use in formulations designed for simplified dosing schedules. This scenario is particularly relevant for industrial partners developing patient-friendly, adherence-optimized topical products for chronic dermatological conditions.

Vasoconstrictor Assay Comparator

Given its established high potency and rank order superiority over fluocinonide, betamethasone valerate, and fluocinolone acetonide in standardized vasoconstrictor assays [4], diflorasone diacetate serves as a critical positive control or benchmark comparator in preclinical screening programs for novel topical anti-inflammatory agents.

Formulary Management & Therapeutic Interchange

The documented therapeutic equivalence with betamethasone dipropionate [2] [5] and fluocinonide [6] provides the clinical foundation for including diflorasone diacetate in therapeutic interchange protocols and managed care formularies. Procurement decisions can leverage this evidence to select the most cost-effective Class I steroid without compromising patient outcomes.

Application
Selection Property
Validation Focus
Dermatological inflammation model formulation studies
Permeation-enhanced ester form
Model lesion endpoint response
Dosing-regimen model studies
Once-daily receptor engagement context
Frequency-response endpoint comparison
Glucocorticoid receptor pathway studies
Vasoconstrictor assay rank order
Positive control benchmarking
Comparator compound evaluation
Reported class equivalence context
Comparator endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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